molecular formula C12H15NO4S B8478319 N,N-Bis{[(2R)-oxiran-2-yl]methyl}benzenesulfonamide CAS No. 917226-77-8

N,N-Bis{[(2R)-oxiran-2-yl]methyl}benzenesulfonamide

Cat. No.: B8478319
CAS No.: 917226-77-8
M. Wt: 269.32 g/mol
InChI Key: ZKTZWRUVGKLQKN-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Bis{[(2R)-oxiran-2-yl]methyl}benzenesulfonamide is a useful research compound. Its molecular formula is C12H15NO4S and its molecular weight is 269.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

917226-77-8

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

N,N-bis[[(2R)-oxiran-2-yl]methyl]benzenesulfonamide

InChI

InChI=1S/C12H15NO4S/c14-18(15,12-4-2-1-3-5-12)13(6-10-8-16-10)7-11-9-17-11/h1-5,10-11H,6-9H2/t10-,11-/m1/s1

InChI Key

ZKTZWRUVGKLQKN-GHMZBOCLSA-N

Isomeric SMILES

C1[C@H](O1)CN(C[C@@H]2CO2)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1C(O1)CN(CC2CO2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This reaction is very exothermic so care must be taken if the reaction is scaled up. Acetonitrile (400 mL) and (+)-epichlorohydrin (100 mL, 118.3 g, 0.78 mol) were added to benzenesulfonamide (50.0 g, 0.32 mol), followed by cesium carbonate (228 g, 0.70 mol). The mixture was heated at reflux for 15 hours with mechanical stirring. After cooling to room temperature water was added (250 mL) and the organic phase separated and concentrated under reduced pressure. The residual oil was chromatographed over silica (300 g), eluting with dichloromethane (1 L) and then dichloromethane:ethyl acetate (3 L of 19:1), to give the sub-title compound as an oil (39.4 g, 46%).
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
228 g
Type
reactant
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Name
Quantity
0 (± 1) mol
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solvent
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Yield
46%

Synthesis routes and methods II

Procedure details

This reaction is very exothermic so care must be taken if the reaction is scaled up. Acetonitrile (100 mL) and (R)-(−)-epichlorohydrin (47 mL, 55.6 g, 0.60 mol) were added to benzenesulfonamide (20.0 g, 0.127 mol), followed by cesium carbonate (83 g, 0.255 mol). The mixture was heated at reflux for 6 hours with mechanical stirring and then was stirred overnight at room temperature. Water was added (100 mL), the organic phase separated and then concentrated under reduced pressure. The residual oil was chromatographed over silica, eluting with dichloromethane then dichloromethane:ethyl acetate (19:1), to give the sub-title compound as an oil (14.8 g, 43%).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
83 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
43%

Synthesis routes and methods III

Procedure details

Name
O=S(=O)(c1ccccc1)N1CC(O)CN(Cc2ccccc2)CC(O)C1
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